molecular formula C19H17ClN2O2S B6551208 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1040665-48-2

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B6551208
CAS No.: 1040665-48-2
M. Wt: 372.9 g/mol
InChI Key: IZZWLSKFHADVJM-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at the 5-position and a sulfanyl group at the 2-position. The oxazole ring, sulfanyl bridge, and aromatic substituents collectively influence its physicochemical properties and interactions with biological targets, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-6-7-16(8-13(12)2)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWLSKFHADVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is an organic molecule with a complex structure that includes multiple functional groups, such as an oxazole ring, an amide group, and a sulfanyl group. These features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN2O2SC_{17}H_{16}ClN_{2}O_{2}S. The presence of chlorine and sulfur atoms, along with the oxazole and amide functionalities, contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC17H16ClN2O2SC_{17}H_{16}ClN_{2}O_{2}S
IUPAC Name2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds containing oxazole and amide groups often exhibit antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully characterized but suggests potential as a therapeutic agent in infectious diseases .

Enzyme Inhibition

The compound may inhibit specific enzymes due to the interactions between its functional groups and enzyme binding sites. Such inhibition could lead to the development of new therapeutic agents targeting diseases where these enzymes play a critical role. For example, compounds with similar structures have been explored for their ability to inhibit autotaxin (ATX), an enzyme involved in inflammatory processes .

Anti-Cancer Properties

There is emerging evidence that compounds featuring similar structural motifs possess anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer proliferation and metastasis warrants further investigation. Preliminary studies on related compounds suggest they may induce apoptosis in cancer cells or inhibit tumor growth .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial activity of oxazole derivatives.
    • Findings : Compounds exhibited significant activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy .
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibition of autotaxin by oxazole-containing compounds.
    • Results : Some derivatives showed IC50 values indicating moderate inhibition, highlighting potential for therapeutic applications in chronic inflammatory diseases .
  • Anti-Cancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects on various cancer cell lines.
    • Outcomes : Certain analogs demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

The mechanism by which 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide exerts its biological effects likely involves binding to specific targets within cells:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Cellular Uptake : Its structural characteristics may facilitate cellular uptake through passive diffusion or receptor-mediated processes.
  • Signal Transduction Interference : Potential interference with signaling pathways could lead to altered cell proliferation and survival mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the oxazole ring, acetamide-linked aromatic groups, or heterocyclic cores. Key comparisons include:

Compound Name Key Structural Features Functional Differences
N-(4-Acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (CAS: 1040665-32-4) Acetylphenyl group instead of 3,4-dimethylphenyl Higher electron-withdrawing effect from the acetyl group may reduce solubility compared to dimethylphenyl .
2-{[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Ethoxyphenyl and 3,4-dimethylphenyl substituents Ethoxy group enhances hydrophilicity, potentially improving aqueous solubility vs. dimethylphenyl .
N-(3-Chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide Oxadiazole core instead of oxazole Oxadiazole’s higher polarity may alter binding affinity to enzymatic targets .

Physicochemical Properties

Data from structural analogs highlight the impact of substituents on key properties:

Property Target Compound* N-(3,4-Dimethylphenyl) Analog Oxadiazole Derivative
LogP ~2.8 (estimated) 3.8 2.1
Solubility (mg/mL) 0.15 (predicted) 0.08 0.15
CCS (Ų) ~225 223.9 225

*Estimates based on structural similarities to compounds in and .

Unique Advantages of the Target Compound

  • The 3,4-dimethylphenyl group balances lipophilicity and metabolic stability compared to halogenated or polar substituents (e.g., acetyl or ethoxy groups) .
  • The sulfanyl bridge offers flexibility for structural derivatization, enabling covalent or non-covalent interactions with biological targets .

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